

# side-by-side comparison of COH000 and ML-792 SUMO inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to SUMO Inhibitors: **COH000** vs. ML-792

The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification system that regulates a vast array of cellular processes, including DNA damage repair, cell cycle progression, and transcriptional regulation.[1] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2][3] The initiation of SUMOylation is catalyzed by the SUMO-activating enzyme (SAE or SUMO E1), a heterodimer composed of SAE1 and SAE2 subunits.[4][5]

This guide provides a side-by-side comparison of two prominent, synthetic inhibitors of the SUMO E1 enzyme: **COH000** and ML-792. Both molecules are instrumental tools for researchers studying the biological roles of SUMOylation and represent distinct classes of inhibitors with unique mechanisms and potencies.

## **The SUMOylation Pathway**

SUMOylation is a multi-step enzymatic cascade analogous to ubiquitylation.[1] It begins with the ATP-dependent activation of a SUMO protein by the E1 activating enzyme (SAE). The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is covalently attached to a lysine residue on a target protein.[5] This modification is reversible and is counteracted by SUMO-specific proteases (SENPs).[4]





Click to download full resolution via product page

Caption: The SUMOylation enzymatic cascade.

### **Mechanism of Action: COH000**

**COH000** is a covalent, irreversible, and allosteric inhibitor of the SUMO E1 enzyme.[2][6] Unlike inhibitors that target the enzyme's active site, **COH000** binds to a previously hidden, or "cryptic," allosteric pocket.[7] This site is located away from the ATP-binding and catalytic sites. [8] **COH000** forms a covalent bond with a specific cysteine residue (Cys30) on the Uba2



(SAE2) subunit.[7][8] This binding event induces significant conformational changes, locking the enzyme in an inactive state where the active site is disassembled, thereby preventing SUMO adenylation.[7] Because it does not compete with ATP or SUMO, its inhibitory action is distinct from that of active-site inhibitors.[6][8]



Click to download full resolution via product page

Caption: Allosteric inhibition mechanism of COH000.

### **Mechanism of Action: ML-792**

ML-792 is a potent and selective mechanism-based inhibitor of the SUMO E1 enzyme.[9][10] Its mechanism is similar to that of pevonedistat, an inhibitor of the related NEDD8-activating enzyme (NAE).[4] ML-792 acts as an ATP mimic and is processed by the SAE enzyme itself.[4] [11] In an ATP-dependent reaction catalyzed by SAE, ML-792 forms a covalent adduct with the SUMO protein.[4][12] This SUMO-inhibitor adduct effectively hijacks the SUMO protein, preventing its transfer to the E2 enzyme and halting the entire downstream pathway.[5]





Click to download full resolution via product page

Caption: Mechanism-based inhibition by ML-792.

## **Quantitative Data Comparison**

The primary differences in the profiles of **COH000** and ML-792 lie in their potency and mechanism of action. ML-792 operates in the low nanomolar range, making it significantly more potent than **COH000**.[5][13]



| Feature           | СОН000                                                 | ML-792                                                               |
|-------------------|--------------------------------------------------------|----------------------------------------------------------------------|
| Target            | SUMO E1 (SAE)                                          | SUMO E1 (SAE)                                                        |
| Mechanism Type    | Covalent, Allosteric,<br>Irreversible[2][6]            | Mechanism-based, Covalent[4]                                         |
| Binding Site      | Cryptic allosteric pocket on Uba2 (SAE2) subunit[7][8] | ATP-binding site[11]                                                 |
| Inhibitory Action | Locks SAE in an inactive conformation[7]               | Forms a covalent adduct with SUMO protein[4]                         |
| IC50 (in vitro)   | 200 nM (0.2 μM) for<br>SUMOylation[2][6]               | 3 nM for SAE/SUMO1; 11 nM for SAE/SUMO2[4][9][13]                    |
| Selectivity       | >500-fold for SUMOylation vs. Ubiquitylation[2][6]     | Highly selective vs. NAE (>32 $\mu$ M) and UAE (>100 $\mu$ M)[4][13] |

# Experimental Protocols IC50 Determination via In Vitro SUMOylation Assay

The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency.[14] It can be determined by measuring the activity of the SAE enzyme across a range of inhibitor concentrations.

Objective: To determine the concentration of **COH000** or ML-792 required to inhibit 50% of SAE enzymatic activity.

#### Materials:

- Recombinant human SAE1/SAE2 enzyme
- Recombinant human SUMO1 or SUMO2 protein
- Recombinant human Ubc9 (E2) enzyme
- ATP solution



- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- COH000 and ML-792 stock solutions (in DMSO)
- Detection reagent (e.g., anti-SUMO antibody for Western blot, or fluorescently-labeled SUMO)
- 96-well plates

Workflow:





Click to download full resolution via product page

Caption: Workflow for IC50 determination.



### Procedure:

- Preparation: Prepare serial dilutions of **COH000** or ML-792 in assay buffer. A typical starting concentration might be 100  $\mu$ M, diluted down in 10 steps. Prepare a vehicle control using DMSO.
- Reaction Setup: In each well of a 96-well plate, add the SAE enzyme, SUMO protein, Ubc9, and the serially diluted inhibitor or vehicle control.
- Pre-incubation: Allow the plate to incubate for a short period to permit the inhibitor to bind to the enzyme.
- Initiation: Start the enzymatic reaction by adding a solution of ATP to each well.
- Reaction Incubation: Incubate the plate at 37°C to allow the SUMOylation cascade to proceed.
- Termination: Stop the reaction. For Western blot analysis, this is typically done by adding SDS-PAGE loading buffer.
- Detection: Analyze the reaction products. A common method is to use Western blotting with an antibody against SUMO to detect the amount of Ubc9-SUMO thioester formed.
- Analysis: Quantify the signal for the Ubc9-SUMO product in each lane/well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
   [15]

# Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound engages its target within a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16][17]







Objective: To confirm that **COH000** and ML-792 bind to and stabilize the SAE enzyme in intact cells.

### Materials:

- Cultured cells (e.g., HCT116)
- **COH000** and ML-792
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS) with protease inhibitors
- Cell scrapers
- PCR tubes or similar small-volume tubes
- Thermal cycler or heating blocks
- Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
- Centrifuge
- Equipment for protein detection (SDS-PAGE and Western blot materials)
- Antibody against SAE2 subunit

Workflow:





Click to download full resolution via product page

**Caption:** CETSA workflow for target engagement.



### Procedure:

- Cell Treatment: Culture cells to confluency. Treat one set of cells with the inhibitor (e.g., 1 μM **COH000** or 50 nM ML-792) and another with DMSO for a set time (e.g., 1-4 hours).
- Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Heating: Aliquot the cell suspensions from both the inhibitor-treated and vehicle-treated groups into separate PCR tubes. Heat these tubes across a range of temperatures (e.g., from 45°C to 69°C in 3°C increments) for 3-5 minutes, leaving one aliquot from each group at room temperature as a control.[16]
- Lysis: Lyse the cells to release intracellular proteins. This is often done by repeated freezethaw cycles.
- Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heatdenatured, aggregated proteins.
- Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the SAE2 subunit remaining in the soluble fraction for each temperature point using Western blotting.
- Result Interpretation: Plot the amount of soluble SAE2 (relative to the unheated control)
  against temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting
  curve to higher temperatures for the inhibitor-treated sample indicates that the compound
  bound to and stabilized the SAE enzyme, confirming target engagement.[16][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Current Status of SUMOylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibitors targeting the SUMOylation pathway: A patent review 201...: Ingenta Connect [ingentaconnect.com]
- 4. Current Status of SUMOylation Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IC50 Wikipedia [en.wikipedia.org]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay for the identification of drug

  –target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments

  [experiments.springernature.com]
- To cite this document: BenchChem. [side-by-side comparison of COH000 and ML-792 SUMO inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606758#side-by-side-comparison-of-coh000-and-ml-792-sumo-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com